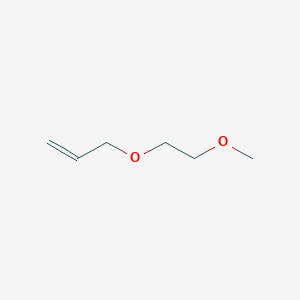

3-(2-Methoxyethoxy)prop-1-ene

Vue d'ensemble

Description

3-(2-Methoxyethoxy)prop-1-ene is a colorless to pale yellow liquid with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is commonly used as a chemical intermediate in organic synthesis reactions and is often involved in the production of various polymer materials, including polyurethanes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)prop-1-ene typically involves a series of steps. One common method is to first react 2-methoxyethanol with crotonaldehyde to form an aldol intermediate. This intermediate is then condensed with an excess of ethylene glycol to obtain the target compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Methoxyethoxy)prop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Methoxyethoxy)prop-1-ene is primarily utilized as a building block in organic synthesis . Its structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitutions, making it useful for creating derivatives with different functional groups.

- Cross-Coupling Reactions: It can be employed in reactions such as Sonogashira coupling, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules.

Material Science

In material science, this compound is explored for its potential in developing polymers and advanced materials . The methoxyethoxy group enhances the solubility and flexibility of polymers, which can lead to improved mechanical properties and thermal stability. This compound is especially relevant in the production of:

- Coatings: Its unique properties make it suitable for formulating specialty coatings that require specific adhesion and durability characteristics.

- Adhesives: The compound's reactivity can be harnessed to create adhesives with enhanced performance metrics.

Biological Studies

The biological applications of this compound are being investigated for its potential antimicrobial and antifungal properties . Research suggests that compounds with similar structures often exhibit bioactivity, which may stem from their ability to interact with cellular membranes or inhibit enzyme functions. Specific areas of interest include:

- Drug Development: The compound is being explored as a precursor for synthesizing novel therapeutic agents that target specific biological pathways.

- Enzyme Mechanisms: Its interactions with enzymes could provide insights into metabolic pathways and enzyme kinetics.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Polymer Development: A study demonstrated that incorporating this compound into polyurethane formulations resulted in materials with superior elasticity and thermal resistance compared to traditional formulations.

- Antimicrobial Activity: Research indicated that derivatives of this compound exhibited significant antimicrobial activity against common pathogens, suggesting its potential use in medical applications.

- Synthetic Pathways: Investigations into synthetic methodologies have shown that this compound can be efficiently synthesized using green chemistry principles, promoting sustainability in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyethoxy)prop-1-ene involves its reactivity with various chemical reagents. The compound’s methoxyethoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

- Diethylene glycol allyl ether

- Triethylene glycol allyl ether

- Polyethylene glycol allyl ether

Comparison: 3-(2-Methoxyethoxy)prop-1-ene is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its methoxyethoxy group offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments .

Activité Biologique

3-(2-Methoxyethoxy)prop-1-ene is characterized by the presence of an ether group, which may influence its solubility and interaction with biological systems. The compound is often synthesized through various organic reactions, including alkylation processes.

Biological Activity Overview

While comprehensive biological activity data specifically for this compound is scarce, related compounds suggest several areas of potential activity:

- Antimicrobial Activity : Compounds with similar ether functionalities have demonstrated antimicrobial properties. For instance, studies indicate that ethers can disrupt microbial membranes, leading to cell lysis.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

- Antimicrobial Studies : A study on ether-substituted compounds revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.

- Cytotoxicity Assays : In vitro assays conducted on related compounds demonstrated varying degrees of cytotoxicity against human cancer cell lines. For example, a compound structurally similar to this compound showed IC values in the low micromolar range against breast cancer cells .

- Anti-inflammatory Mechanisms : Research has indicated that ethers can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX). This mechanism could be relevant for this compound as well .

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison with similar compounds is useful.

Propriétés

IUPAC Name |

3-(2-methoxyethoxy)prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-8-6-5-7-2/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOBBSPKPFHUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-80-8 | |

| Details | Compound: Polyethylene glycol allyl methyl ether | |

| Record name | Polyethylene glycol allyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27252-80-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propen-1-yloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.